Henicosyl acrylate
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Overview
Description
Henicosyl acrylate, also known as 2-Propenoic acid, heneicosyl ester, is a chemical compound with the molecular formula C24H46O2. It is an ester formed from the reaction of acrylic acid and heneicosanol. This compound is primarily used in the production of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Henicosyl acrylate can be synthesized through the esterification of acrylic acid with heneicosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow processes. This method involves the reaction of acrylic acid with heneicosanol in the presence of a catalyst, such as triethylamine, in a tubular reactor. The continuous flow process allows for efficient production with high yields and minimal side products .
Chemical Reactions Analysis
Types of Reactions
Henicosyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and heneicosanol.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and alcohols, to form new compounds.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and heneicosanol.
Addition Reactions: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Henicosyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Incorporated into hydrogels and other biomaterials for tissue engineering and drug delivery applications.
Medicine: Utilized in the development of biomedical devices, such as contact lenses and wound dressings.
Industry: Employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Mechanism of Action
Henicosyl acrylate exerts its effects primarily through polymerization. The acrylate group undergoes free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, depending on their application. For example, in biomedical applications, the polymers can form hydrogels that mimic the extracellular matrix, promoting cell growth and tissue regeneration .
Comparison with Similar Compounds
Henicosyl acrylate is similar to other long-chain acrylate esters, such as:
Octadecyl acrylate: Used in similar applications but has a shorter carbon chain, resulting in different physical properties.
Docosyl acrylate: Has a longer carbon chain, which can affect the polymer’s flexibility and hydrophobicity.
Hexadecyl acrylate: Another long-chain acrylate ester with distinct properties due to its chain length
This compound is unique due to its specific chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for a wide range of applications.
Properties
CAS No. |
45294-21-1 |
---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
henicosyl prop-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(25)4-2/h4H,2-3,5-23H2,1H3 |
InChI Key |
OYHXRBXEKFHLIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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